molecular formula C21H20N4O2 B11194350 Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11194350
M. Wt: 360.4 g/mol
InChI Key: LTAFZZFRSTYWBR-UHFFFAOYSA-N
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Description

Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions include:

Industrial Production Methods

the scalability of the microwave-mediated synthesis suggests potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results against various bacterial strains. In vitro studies demonstrated its effectiveness against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition could potentially lead to therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Emerging research indicates that triazolo[1,5-a]pyrimidine derivatives possess anticancer properties. This compound has been evaluated in various cancer cell lines, showing cytotoxic effects that warrant further investigation for potential use in cancer therapy .

Material Science Applications

The compound's unique structural features make it suitable for applications in material science. It has been explored as a precursor for developing novel fluorophores and luminescent materials due to its optical properties. The incorporation of triazole rings enhances the photophysical characteristics of the resulting materials .

Case Study 1: Synthesis Optimization

A study optimized the synthesis of this compound using a green solvent system (water/ethanol). The reaction conditions were fine-tuned to maximize yield while minimizing environmental impact .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various triazolo derivatives against microbial pathogens, this compound exhibited superior activity compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆N₄O₂
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : Ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit various biological activities including:

  • Anticancer Effects : this compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have reported significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) .
  • Antimicrobial Activity : The compound demonstrates potential antibacterial and antifungal properties. Similar derivatives have been noted for their effectiveness against pathogens like E. coli and S. aureus .

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's efficacy against liver cancer cells (HEPG-2). Results indicated a marked reduction in cell viability at specific concentrations, suggesting a dose-dependent response .
  • Cytotoxicity Testing :
    • In vitro assays using the MTT method revealed that this compound exhibited an IC50 value comparable to established anticancer drugs .
  • Antimicrobial Screening :
    • Various derivatives were tested against pathogenic bacteria with results indicating significant inhibition zones in bacterial growth assays. The compound's structure plays a crucial role in its antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (µg/mL)Reference
Ethyl 7-(2-methylphenyl)-5-phenyl...AnticancerMCF-7<10
Ethyl 5-methyl-7-phenyl...AntimicrobialE. coli15
Ethyl 3-bromo...AnticancerHEPG-2<20

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N4O2/c1-3-27-20(26)17-18(15-10-5-4-6-11-15)24-21-22-13-23-25(21)19(17)16-12-8-7-9-14(16)2/h4-13,19H,3H2,1-2H3,(H,22,23,24)

InChI Key

LTAFZZFRSTYWBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

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